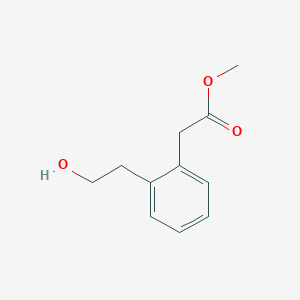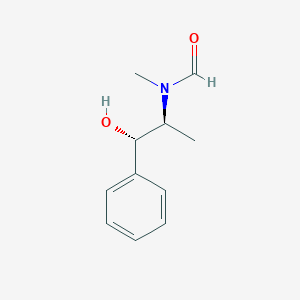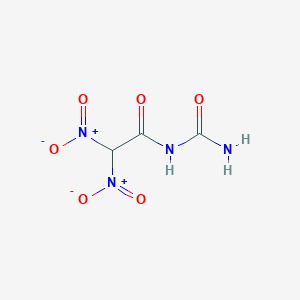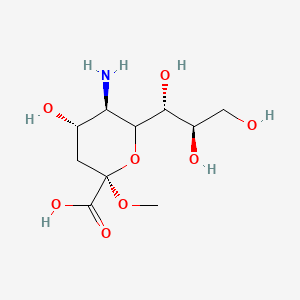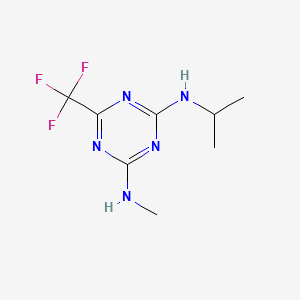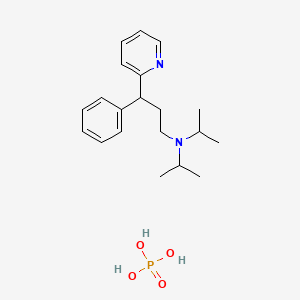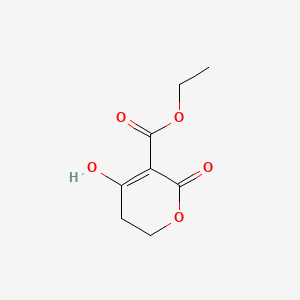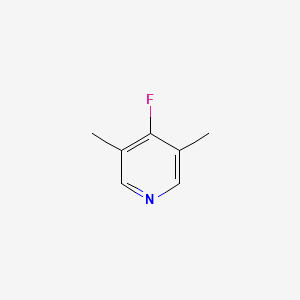
4-Fluoro-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,5-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN This compound is part of a broader class of fluoropyridines, which are known for their unique chemical properties due to the presence of a fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylpyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3,5-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) under appropriate conditions . This reaction proceeds via the displacement of the chlorine atom by the fluorine atom, resulting in the formation of the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) or other fluorinating agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-Fluoro-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dimethylpyridine depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The electron-withdrawing nature of fluorine can stabilize certain intermediates and transition states, affecting the overall reaction pathway. Additionally, the compound’s ability to form hydrogen bonds and interact with biological targets can play a role in its mechanism of action.
Comparison with Similar Compounds
3,5-Difluoropyridine: Another fluorinated pyridine with two fluorine atoms at the 3 and 5 positions.
4-Chloro-3,5-dimethylpyridine: A precursor used in the synthesis of 4-Fluoro-3,5-dimethylpyridine.
3,5-Dimethylpyridine: A non-fluorinated analogue.
Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated and difluorinated analogues. The specific positioning of the fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Properties
CAS No. |
37669-66-2 |
|---|---|
Molecular Formula |
C7H8FN |
Molecular Weight |
125.14 g/mol |
IUPAC Name |
4-fluoro-3,5-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
InChI Key |
IOADDBKYJGMVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
